molecular formula C20H25ClN2O2 B279486 N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine

Katalognummer B279486
Molekulargewicht: 360.9 g/mol
InChI-Schlüssel: YUQMFDUMGYNGDO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine, also known as TAK-659, is a small molecule inhibitor that has shown great potential in the treatment of cancer and autoimmune diseases. This compound belongs to a class of drugs called kinase inhibitors, which target specific enzymes involved in cell signaling pathways.

Wirkmechanismus

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine works by inhibiting the activity of specific enzymes called kinases, which are involved in cell signaling pathways that control cell growth and proliferation. In particular, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine targets a kinase called Bruton's tyrosine kinase (BTK), which is essential for B-cell receptor signaling. By inhibiting BTK, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine prevents the activation of downstream signaling pathways that promote cell survival and proliferation.
Biochemical and Physiological Effects:
N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been shown to have a number of biochemical and physiological effects in preclinical models. In addition to inhibiting B-cell receptor signaling, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the activation of immune cells such as T cells and macrophages. These effects suggest that N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine may have potential as both an anti-cancer and an immunomodulatory agent.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is that it has shown high selectivity for BTK, with minimal off-target effects on other kinases. This makes it a potentially safer and more effective alternative to other BTK inhibitors currently on the market. However, one limitation of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine is that it has not yet been tested in clinical trials, and its safety and efficacy in humans is still unknown.

Zukünftige Richtungen

There are several future directions for research on N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine. One potential application is in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis, which are also characterized by dysregulated B-cell receptor signaling. Additionally, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine may have potential in combination with other drugs for the treatment of cancer, particularly in combination with other kinase inhibitors or immunomodulatory agents. Further research is needed to fully understand the potential of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine in these and other applications.

Synthesemethoden

The synthesis of N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine involves several steps, starting with the reaction of 2-chlorobenzyl alcohol with 4-hydroxybenzaldehyde to form a benzyl ether intermediate. This intermediate is then reacted with morpholine and 2-chloroethylamine hydrochloride to form the final product.

Wissenschaftliche Forschungsanwendungen

N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been extensively studied in preclinical models of cancer and autoimmune diseases, and has shown promising results in inhibiting the growth and proliferation of cancer cells. In particular, N-{4-[(2-chlorobenzyl)oxy]benzyl}-2-(morpholin-4-yl)ethanamine has been shown to be effective in targeting B-cell receptor signaling pathways, which are often dysregulated in B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Eigenschaften

Molekularformel

C20H25ClN2O2

Molekulargewicht

360.9 g/mol

IUPAC-Name

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C20H25ClN2O2/c21-20-4-2-1-3-18(20)16-25-19-7-5-17(6-8-19)15-22-9-10-23-11-13-24-14-12-23/h1-8,22H,9-16H2

InChI-Schlüssel

YUQMFDUMGYNGDO-UHFFFAOYSA-N

SMILES

C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Kanonische SMILES

C1COCCN1CCNCC2=CC=C(C=C2)OCC3=CC=CC=C3Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.